N-(4-tert-butylcyclohexyl)-2-{4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}acetamide
Description
N-(4-tert-butylcyclohexyl)-2-{4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tert-butylcyclohexyl group, a chlorothiophenyl group, and a piperazinylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34ClN3OS/c1-21(2,3)16-4-6-17(7-5-16)23-20(26)15-25-12-10-24(11-13-25)14-18-8-9-19(22)27-18/h8-9,16-17H,4-7,10-15H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLBQNNBKHDFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124293 | |
| Record name | 4-[(5-Chloro-2-thienyl)methyl]-N-[4-(1,1-dimethylethyl)cyclohexyl]-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908518-21-8 | |
| Record name | 4-[(5-Chloro-2-thienyl)methyl]-N-[4-(1,1-dimethylethyl)cyclohexyl]-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908518-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5-Chloro-2-thienyl)methyl]-N-[4-(1,1-dimethylethyl)cyclohexyl]-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylcyclohexyl)-2-{4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the individual components. The tert-butylcyclohexyl group can be synthesized through the alkylation of cyclohexane, while the chlorothiophenyl group is often prepared via chlorination of thiophene. The piperazinylacetamide moiety is synthesized through the reaction of piperazine with acetic anhydride.
The final step involves the coupling of these components under controlled conditions. This may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylcyclohexyl)-2-{4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C18H26ClN3O
Molecular Weight: 323.866 g/mol
CAS Number: 195522-63-5
The compound features a complex structure that includes a piperazine ring, which is known for its versatility in drug design. The presence of the chlorothiophene moiety enhances its biological activity, making it a subject of interest in pharmaceutical research.
Medicinal Chemistry
N-(4-tert-butylcyclohexyl)-2-{4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}acetamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets:
- Antipsychotic Activity: Compounds with piperazine structures are often explored for their antipsychotic properties. Research indicates that similar compounds can modulate dopamine receptors, potentially offering benefits for treating schizophrenia and other mental health disorders.
- Antidepressant Effects: The modification of piperazine with various substituents, such as the chlorothiophene group, may enhance serotonin receptor affinity, suggesting potential antidepressant applications.
Neuropharmacology
Studies have shown that compounds similar to this compound can influence neurotransmitter systems:
- Dopaminergic System: Investigations into the dopaminergic pathways indicate that this compound might interact with dopamine D2 receptors, which are critical in managing conditions like Parkinson's disease.
- Serotonergic System: The potential modulation of serotonin receptors could lead to advancements in treating mood disorders.
Chemical Synthesis and Development
The synthesis of this compound involves multiple steps, including:
- Formation of the Piperazine Core: Utilizing established methods for synthesizing substituted piperazines.
- Chlorothiophene Attachment: Employing coupling reactions to integrate the chlorothiophene moiety.
- Final Acetamide Formation: Completing the synthesis by introducing the acetamide functional group.
This synthetic pathway not only provides insights into its chemistry but also highlights opportunities for developing related compounds with improved efficacy or reduced side effects.
Case Study 1: Antipsychotic Activity
A study conducted by Fortin et al. (2010) explored the effects of similar piperazine derivatives on animal models of psychosis. The results indicated a significant reduction in hyperactivity, suggesting that modifications similar to those found in this compound could yield promising antipsychotic agents .
Case Study 2: Neurotransmitter Modulation
Research published in the European Journal of Medicinal Chemistry examined the binding affinities of various piperazine-based compounds to serotonin and dopamine receptors. The findings demonstrated that specific substitutions could enhance receptor affinity and selectivity, supporting further exploration of this compound's potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(4-tert-butylcyclohexyl)-2-{4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- 2-Fluorodeschloroketamine
Uniqueness
N-(4-tert-butylcyclohexyl)-2-{4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for a broader range of interactions and applications, making it a valuable tool in various fields of research.
Biological Activity
N-(4-tert-butylcyclohexyl)-2-{4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 343.89 g/mol. The structure features a piperazine ring, a chlorothiophene moiety, and a tert-butyl cyclohexyl group, which contribute to its unique biological properties.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that compounds containing similar piperazine structures exhibit significant antitumor properties. For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Research indicates that related compounds demonstrate antibacterial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
- Bone Resorption Inhibition : A study on structurally similar compounds revealed their potential in inhibiting osteoclastogenesis, which is crucial for treating bone loss diseases such as osteoporosis. The mechanism involves the suppression of RANKL-mediated signaling pathways that lead to osteoclast formation .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression and microbial growth.
- Modulation of Gene Expression : The compound may alter the expression of genes associated with cell survival and proliferation, particularly in cancer cells.
- Blocking Receptor Activity : By interacting with specific receptors, the compound could modulate cellular signaling pathways related to inflammation and bone resorption.
In Vitro Studies
In vitro experiments using cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
In Vivo Studies
Animal models have been employed to assess the efficacy of similar compounds in preventing bone loss. For instance, in ovariectomized mice treated with related acetamide derivatives showed a marked decrease in bone resorption markers compared to the control group .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Exhibits antibacterial and antifungal properties | |
| Bone Resorption | Inhibits osteoclastogenesis |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Disruption of key metabolic enzymes |
| Gene Expression Modulation | Alters expression profiles related to survival |
| Receptor Interaction | Modulates signaling pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
